1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
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Overview
Description
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is a complex organic compound with the molecular formula C15H28N4O2 . This compound is characterized by its spirocyclic structure, which includes multiple nitrogen atoms and methyl groups. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves several steps. One common method includes the reaction of appropriate amines with carbonyl compounds under controlled conditions. The reaction typically requires a solvent such as acetone and may involve catalysts to facilitate the formation of the spirocyclic structure . Industrial production methods often scale up these reactions, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the addition of hydrogen atoms to the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common reagents used in these reactions include hydrogen gas for reduction, and halogens or other nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione include other spirocyclic compounds with multiple nitrogen atoms and methyl groups. Examples include:
4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione: This compound shares a similar core structure but with fewer methyl groups.
1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene: Another spirocyclic compound with a different arrangement of atoms and functional groups.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and methyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1,3,4,4,7,9,10,10-octamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O2/c1-13(2)9-15(18(7)11(20)16(13)5)10-14(3,4)17(6)12(21)19(15)8/h9-10H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVNCSCVKMYXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(N(C(=O)N2C)C)(C)C)N(C(=O)N1C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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